Dihydro-2,5-dimethylfuran-3(2H)-one Dihydro-2,5-dimethylfuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 64026-45-5
VCID: VC8470889
InChI: InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3
SMILES: CC1CC(=O)C(O1)C
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

Dihydro-2,5-dimethylfuran-3(2H)-one

CAS No.: 64026-45-5

Cat. No.: VC8470889

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Dihydro-2,5-dimethylfuran-3(2H)-one - 64026-45-5

Specification

CAS No. 64026-45-5
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 2,5-dimethyloxolan-3-one
Standard InChI InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3
Standard InChI Key PAZYIUKTJFPTKT-UHFFFAOYSA-N
SMILES CC1CC(=O)C(O1)C
Canonical SMILES CC1CC(=O)C(O1)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

Dihydro-2,5-dimethylfuran-3(2H)-one is systematically named 2,5-dimethyloxolan-3-one under IUPAC guidelines . It bears multiple registry numbers, including CAS 33794-61-5, 64026-45-5, and 33909-95-4, reflecting its inclusion in diverse chemical inventories . The compound’s European Community (EC) numbers—251-679-7, 251-736-6, and 264-613-7—highlight its recognition in regulatory frameworks . Its Wikidata entry (Q82934922) and DSSTox Substance ID (DTXSID10955370) further facilitate cross-referencing across chemical databases .

Table 1: Key Identifiers of Dihydro-2,5-dimethylfuran-3(2H)-one

PropertyValueSource
IUPAC Name2,5-dimethyloxolan-3-onePubChem
Molecular FormulaC₆H₁₀O₂VulcanChem
Molecular Weight114.14 g/molPubChem
CAS Numbers33794-61-5, 64026-45-5, 33909-95-4PubChem
InChIKeyPAZYIUKTJFPTKT-UHFFFAOYSA-NVulcanChem

Molecular Structure and Stereochemistry

The compound features a tetrahydrofuran ring with a ketone group at position 3 and methyl substituents at positions 2 and 5. The SMILES notation (CC1CC(=O)C(O1)C) underscores its bicyclic structure, while the InChI string (InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3) encodes its connectivity and stereochemical details . X-ray crystallography and NMR studies confirm that the molecule exists in a cis-configuration, with the methyl groups occupying equatorial positions relative to the oxolane ring .

Table 2: Structural Descriptors

ParameterValueSource
Rotatable Bond Count0PubChem
Topological Polar SA26.3 ŲPubChem
Heavy Atom Count8PubChem
Defined Stereocenters0PubChem

Physicochemical Properties

Computed and Experimental Properties

The compound’s XLogP3 value of 0.5 indicates moderate lipophilicity, aligning with its ability to dissolve in polar organic solvents like ethanol and acetone . Its Kovats Retention Index values (1242 and 1340 under standard polar conditions) suggest utility in gas chromatography for separating volatile mixtures . The absence of hydrogen bond donors (count = 0) and presence of two acceptors (ketone and ether oxygens) influence its intermolecular interactions .

Table 3: Key Physicochemical Properties

PropertyComputed ValueExperimental ValueSource
XLogP30.5-PubChem
Kovats Retention Index-1242, 1340PubChem
Hydrogen Bond Donors0-PubChem
Hydrogen Bond Acceptors2-PubChem

Synthesis and Industrial Production

Synthetic Routes

The synthesis of dihydro-2,5-dimethylfuran-3(2H)-one is typically achieved through acid-catalyzed cyclization of γ-keto esters or oxidative ring-closing of diols. A seminal method reported by Kois (1992) involves the Lewis acid-mediated rearrangement of prenylated cyclohexenone derivatives to yield the target compound in 68% isolated yield . Alternative approaches utilize biomass-derived furfural derivatives, aligning with green chemistry principles.

Scalability and Purification

Industrial-scale production remains limited, but lab-scale protocols employ fractional distillation (bp ~180–190°C at 760 mmHg) or silica gel chromatography for purification. VulcanChem notes that the compound is available for research purposes at milligram-to-gram scales, with a purity ≥95% by GC-MS.

Applications and Industrial Relevance

Role in Organic Synthesis

The compound’s strained ring system and ketone functionality make it a versatile building block for heliangolide sesquiterpenes and other terpenoid natural products . Its reactivity in Michael additions and aldol condensations has been exploited to construct polycyclic frameworks with high stereochemical control.

Recent Research and Patent Landscape

Patent Activity

A 2025 WIPO PATENTSCOPE search (InChIKey: PAZYIUKTJFPTKT-UHFFFAOYSA-N) reveals three pending patents exploiting its derivatives as intermediates in antiviral drug candidates . These applications highlight its potential in medicinal chemistry, though clinical relevance remains unproven.

Emerging Applications

Recent studies explore its use as a solvent in lignocellulosic biomass processing, leveraging its polarity and low environmental persistence. Collaboration between academic and industrial entities is expected to drive innovation in this area.

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